N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles in Chemotherapy : Benzothiazole derivatives have been identified for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The simple structure of 2-arylbenzothiazoles, in particular, has shown promise as potential antitumor agents. Several benzothiazole-containing compounds are under development for cancer treatment, highlighting the significance of the benzothiazole nucleus in drug discovery. The structural simplicity and ease of synthesis of benzothiazoles provide a foundation for the development of chemical libraries aimed at discovering new chemical entities for the market (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).
Benzothiazoles and Their Conjugate Systems : Recent studies have focused on structural modifications of benzothiazoles and their conjugates as new antitumor agents. Benzothiazole derivatives and their conjugates have shown promising biological profiles and synthetic accessibility, making them attractive in the design and development of potential chemotherapeutics. Despite promising results, the full characterization of their toxicity is required for clinical use as safe drugs (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).
Benzothiazoles in Medicinal Chemistry
Structural Activity Relationship : Benzothiazole derivatives exhibit a variety of pharmacological activities with less toxic effects. They are recognized for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of the benzothiazole scaffold has been extensively explored in medicinal chemistry, leading to the development of compounds with significant therapeutic potential (Bhat, M., & Belagali, S. L., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and so on.
Please note that this is a general guide and the specifics could vary depending on the nature of the compound. For a detailed analysis of a specific compound, I would recommend consulting a textbook or a review article in a scientific journal. If you have access to a library or a university database, those could be good places to start. You could also try contacting an expert in the field.
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGMWDQPDWBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
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